N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide
Overview
Description
N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C18H26N2O4S2 and a molecular weight of 398.54 g/mol This compound is characterized by the presence of a cyclohexyl group, a morpholinosulfonyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable electrophile.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is added via a sulfonylation reaction, where morpholine reacts with a sulfonyl chloride in the presence of a base.
Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes such as dihydrofolate reductase (DHFR), leading to disruption of cellular processes.
Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
Induction of Apoptosis: It may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways.
Comparison with Similar Compounds
N1-Cyclohexyl-2-{[4-(morpholinosulfonyl)phenyl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-Cyclohexyl-2-{[4-(4-morpholinylsulfonyl)phenyl]sulfanyl}acetamide: Similar structure but with different substituents on the phenyl ring.
Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.
Acetamide Derivatives: Compounds with acetamide groups that have various applications in chemistry and biology.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-morpholin-4-ylsulfonylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-18(19-15-4-2-1-3-5-15)14-25-16-6-8-17(9-7-16)26(22,23)20-10-12-24-13-11-20/h6-9,15H,1-5,10-14H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZARWKXMSZCHEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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